Crystal Structure Analysis of 8-Chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: A Methodological and Structural Framework
Crystal Structure Analysis of 8-Chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: A Methodological and Structural Framework
Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Guide & Whitepaper
Executive Summary
The 1,4-benzoxazin-3-one scaffold is a privileged pharmacophore widely recognized for its diverse biological activities, including anti-inflammatory, neuroprotective, and herbicidal properties [3]. The derivative 8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS: 1461707-73-2; Molecular Formula: C₁₀H₁₀ClNO₂) presents a unique structural challenge and opportunity. It integrates a rigid, planar-to-twisted heterocyclic core with a flexible aliphatic chain (2-ethyl) and a highly electronegative, polarizable halogen bond donor (8-chloro).
As a Senior Application Scientist, I have designed this technical guide to provide a comprehensive, self-validating methodology for the Single-Crystal X-Ray Diffraction (SCXRD) analysis of this specific compound. This whitepaper details the causality behind our experimental protocols, the expected supramolecular architecture, and the computational validation required to achieve publication-grade structural elucidation.
Structural Rationale and Conformational Dynamics
To understand the crystal packing of 8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, one must first analyze the geometric constraints of the benzoxazinone core.
Historical crystallographic data of related natural benzoxazinoids (such as DIMBOA, found in maize) and synthetic derivatives reveal that the molecule is not entirely planar [2]. The structure consists of two fused rings:
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The Benzene Ring: Strictly planar, providing a platform for π−π stacking interactions.
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The Oxazine Ring: Typically adopts a non-planar, twisted-boat conformation to relieve ring strain between the sp2 hybridized carbonyl carbon and the sp3 hybridized oxygen/nitrogen atoms[1].
The addition of the 8-chloro substituent introduces significant steric bulk adjacent to the oxazine oxygen, heavily influencing the crystal packing via C−Cl⋯π interactions or Type I/II halogen contacts. Simultaneously, the 2-ethyl group provides rotational freedom. If not properly managed during data collection, this flexibility can lead to structural disorder in the electron density map.
Experimental Methodology: A Self-Validating SCXRD Protocol
To ensure absolute scientific integrity, the crystallographic workflow must be treated as a self-validating system where each experimental choice directly mitigates a specific physical limitation of the sample.
Thermodynamic Crystallization
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Protocol: Dissolve the compound in a 1:1 (v/v) mixture of Hexane and Ethyl Acetate. Allow the solvent to evaporate slowly at a controlled ambient temperature (293 K) in a vibration-free environment.
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Causality: The 2-ethyl group introduces aliphatic flexibility, which can cause the compound to "oil out" (phase separate into a liquid rather than a crystal) if crystallization is forced via rapid cooling or anti-solvent addition. Slow evaporation ensures thermodynamic control, allowing the rigid benzoxazinone cores to align via strong N−H⋯O hydrogen bonds before the flexible ethyl chains pack via weaker van der Waals forces.
High-Resolution Data Collection
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Protocol: Mount a defect-free single crystal on a MiTeGen loop using paratone oil. Collect diffraction data using a micro-focus sealed X-ray tube equipped with Cu K α radiation ( λ=1.54184 Å) at a cryogenic temperature of 100 K.
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Causality:
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Why Cu K α ? Copper radiation provides significantly higher diffraction intensity for organic molecules containing only light atoms (C, H, N, O, Cl) compared to Mo K α . This enhances the signal-to-noise ratio for high-angle reflections, which is critical for resolving the exact position of the chlorine atom.
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Why 100 K? Cryocooling minimizes the atomic displacement parameters (ADPs). Freezing the thermal vibrations is mandatory to accurately model the rotational disorder of the 2-ethyl group and to prevent the smearing of electron density around the 8-chloro substituent.
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Structure Solution and Refinement
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Protocol: Perform data reduction and multi-scan absorption correction (e.g., SADABS). Solve the structure using Intrinsic Phasing algorithms (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
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Causality: Refining on F2 utilizes all collected data—including weak reflections where I<2σ(I) —preventing statistical bias. The model's integrity is self-validated when the Goodness-of-Fit (GoF) approaches 1.0, and the unweighted/weighted residual factors ( R1 and wR2 ) drop below 0.05 and 0.15, respectively.
Workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.
Supramolecular Assembly & Advanced Computational Analysis
Once the asymmetric unit is solved, the focus shifts to the supramolecular architecture. The crystal packing of 8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is governed by a hierarchy of intermolecular interactions.
Primary Synthons: Hydrogen Bonding
The most critical interaction in 1,4-benzoxazin-3-ones is the intermolecular hydrogen bond formed between the secondary amine ( N−H ) at position 4 and the carbonyl oxygen ( C=O ) at position 3 of an adjacent molecule [1]. This typically results in the formation of robust 1D supramolecular chains extending along the crystallographic b -axis, or R22(8) cyclic dimers, depending on the steric hindrance of the 2-ethyl group.
Secondary Synthons: Halogen Bonding and π -Interactions
The 8-chloro substituent acts as a structure-directing agent. It frequently engages in C−Cl⋯π interactions with the benzene ring of neighboring molecules, cross-linking the 1D hydrogen-bonded chains into a 2D sheet. Furthermore, weak π−π stacking between the planar benzene rings consolidates the 3D network.
Hirshfeld Surface Analysis
To quantitatively validate these interactions, Hirshfeld surface analysis (via CrystalExplorer) is employed. This computational method maps the normalized contact distance ( dnorm ) onto the molecular surface. For this compound, the expected percentage contributions to the crystal packing are:
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H⋯H contacts: ~40-45% (driven by the 2-ethyl group).
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O⋯H/H⋯O contacts: ~15-20% (driven by the primary hydrogen bonds).
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Cl⋯H/H⋯Cl contacts: ~15-20% (driven by halogen bonding).
Supramolecular interaction network governing the crystal packing.
Quantitative Data Summaries
The following tables synthesize the target crystallographic parameters and the geometric criteria required to validate the supramolecular interactions of the compound.
Table 1: Target Crystallographic Parameters & Validation Metrics
| Parameter | Target Value / Expected Range | Scientific Justification |
| Crystal System | Monoclinic or Triclinic | Typical for asymmetrically substituted benzoxazinones. |
| Space Group | P21/c or P1ˉ | Centrosymmetric packing favored by N−H⋯O dimers. |
| Temperature | 100(2) K | Eliminates thermal smearing of the 2-ethyl group. |
| Rint | <0.05 | Validates the internal consistency of the multi-scan absorption correction. |
| R1 (Final) | <0.05 | Confirms the accuracy of the structural model against observed data. |
| Goodness-of-Fit (GoF) | 0.95−1.05 | Self-validates that the model perfectly accounts for the data variance. |
Table 2: Geometric Parameters of Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Ideal Distance (Å) | Ideal Angle (°) | Structural Role |
| Hydrogen Bond | N1−H1 | O2 (Carbonyl) | 2.80 - 3.00 | 160 - 175 | Primary 1D chain / dimer formation. |
| Halogen Bond | C8−Cl1 | π -system | 3.20 - 3.50 | 150 - 170 | 2D layer consolidation. |
| π−π Stacking | Benzene Ring | Benzene Ring | 3.60 - 3.90 | <5 (Slippage) | 3D lattice stabilization. |
| vdW / Steric | C (Ethyl) | C (Ethyl) | 3.50 - 4.00 | N/A | Fills hydrophobic lattice voids. |
Conclusion
The structural elucidation of 8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one requires a meticulously controlled crystallographic environment. By utilizing low-temperature Cu K α diffraction, researchers can suppress the thermal disorder inherent to the 2-ethyl chain while accurately mapping the electronegative density of the 8-chloro substituent. The resulting data not only provides exact atomic coordinates but also maps the complex interplay of hydrogen and halogen bonding that defines the solid-state behavior of this critical pharmacophore.
References
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El Haddad, S., Blacque, O., Hökelek, T., Mazzah, A., Labd, T. M., El Ghayati, L., & Sebbar, N. K. (2025). "Crystal structure and Hirshfeld surface analysis of 4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one." IUCrData. URL:[Link]
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Czjzek, M., Cicek, M., Zamboni, V., Burmeister, W. P., Bevan, D. R., Henrissat, B., & Esen, A. (2001). "Crystal structure of a monocotyledon (maize ZMGlu1) beta-glucosidase and a model of its complex with p-nitrophenyl beta-D-thioglucoside." Biochemical Journal, 354(1), 37-46. URL:[Link]
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Hou, X., Mao, L., Guo, Y., Wang, L., Peng, L., Wang, H., & Zhou, Y. (2024). "Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells." Frontiers in Chemistry, 12. URL: [Link]
